Tris(2,3-dimethylphenyl) phosphite
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Overview
Description
Tris(2,3-dimethylphenyl) phosphite is an organophosphorus compound with the chemical formula C24H27O3P. It is a phosphite ester derived from 2,3-dimethylphenol and phosphorous acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,3-dimethylphenyl) phosphite typically involves the reaction of 2,3-dimethylphenol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phosphorochloridite, which then reacts with additional 2,3-dimethylphenol to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tris(2,3-dimethylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tris(2,3-dimethylphenyl) phosphate.
Substitution: It can participate in nucleophilic substitution reactions where the phosphite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Tris(2,3-dimethylphenyl) phosphate.
Substitution: Various substituted phosphites depending on the nucleophile used.
Scientific Research Applications
Tris(2,3-dimethylphenyl) phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Biology: It serves as a reagent in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used as an antioxidant and stabilizer in the production of plastics and other polymers.
Mechanism of Action
The mechanism of action of tris(2,3-dimethylphenyl) phosphite involves its ability to donate lone pairs of electrons from the phosphorus atom, making it a good ligand for metal complexes. This property allows it to stabilize reactive intermediates in various chemical reactions. Additionally, its antioxidant properties help in preventing the degradation of polymers by scavenging free radicals.
Comparison with Similar Compounds
- Tris(2,4-dimethylphenyl) phosphite
- Tris(3,4-dimethylphenyl) phosphite
- Tris(2,5-dimethylphenyl) phosphite
Comparison: Tris(2,3-dimethylphenyl) phosphite is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and steric properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
102937-84-8 |
---|---|
Molecular Formula |
C24H27O3P |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
tris(2,3-dimethylphenyl) phosphite |
InChI |
InChI=1S/C24H27O3P/c1-16-10-7-13-22(19(16)4)25-28(26-23-14-8-11-17(2)20(23)5)27-24-15-9-12-18(3)21(24)6/h7-15H,1-6H3 |
InChI Key |
JBXUHJUOOSISGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OP(OC2=CC=CC(=C2C)C)OC3=CC=CC(=C3C)C)C |
Origin of Product |
United States |
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